7-Bromo-2,4-dihydroxyquinoline-3-carbonitrile
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Overview
Description
7-Bromo-2,4-dihydroxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C₁₀H₅BrN₂O₂ and a molecular weight of 265.06 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dihydroxyquinoline-3-carbonitrile typically involves the bromination of 2,4-dihydroxyquinoline-3-carbonitrile. One common method includes the reaction of 2,4-dihydroxyquinoline-3-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4-dihydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted quinoline derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
7-Bromo-2,4-dihydroxyquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dihydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial DNA synthesis or cell wall formation. Its anticancer properties may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-4-hydroxyquinoline-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile: Contains a thieno-dioxine ring system instead of a quinoline ring.
Uniqueness
7-Bromo-2,4-dihydroxyquinoline-3-carbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of bromine, hydroxyl, and nitrile groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H5BrN2O2 |
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Molecular Weight |
265.06 g/mol |
IUPAC Name |
7-bromo-4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5BrN2O2/c11-5-1-2-6-8(3-5)13-10(15)7(4-12)9(6)14/h1-3H,(H2,13,14,15) |
InChI Key |
INNLNJQCTUMYQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C(=C2O)C#N |
Origin of Product |
United States |
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